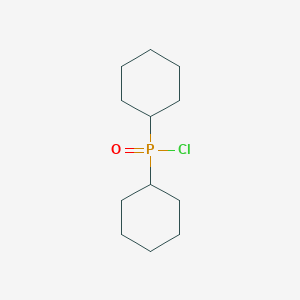

Dicyclohexylphosphinyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(cyclohexyl)phosphoryl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYSIUYOULVHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-72-0 | |

| Record name | Dicyclohexylphosphinyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Defining the Reagent and Clarifying Nomenclature

An In-Depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylphosphinyl Chloride

For professionals in chemical research, synthesis, and drug development, a precise understanding of reagent properties is paramount to achieving desired experimental outcomes. This compound, a key organophosphorus intermediate, presents a unique profile of reactivity and physical characteristics. This guide provides an in-depth exploration of this compound, emphasizing the causality behind its properties and offering practical insights for its application in the laboratory.

This compound is an organophosphorus compound featuring a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl groups and one chlorine atom.[1] It belongs to the phosphinic chloride class of compounds, which are valuable precursors for the synthesis of phosphinate esters, amides, and other derivatives used in catalysis, materials science, and medicinal chemistry.

A critical point of clarification is the distinction between This compound and dicyclohexylchlorophosphine . The former contains a pentavalent, phosphoryl group (P=O), while the latter has a trivalent phosphorus atom (P-Cl). This structural difference profoundly impacts their chemical reactivity and physical properties.

Caption: Simplified workflow of hydrolysis.

Reaction with Nucleophiles: This reactivity extends to other nucleophiles such as alcohols and amines, making it an excellent reagent for synthesizing phosphinate esters and phosphinic amides, respectively. These reactions typically proceed rapidly, often requiring cooling and the use of an HCl scavenger, such as a tertiary amine (e.g., triethylamine), to drive the reaction to completion.

Application in Synthesis: An Exemplary Protocol

The primary utility of this compound is as a building block. For instance, in drug development, phosphinate moieties are often explored as stable mimics of phosphate or carboxylate groups. The following protocol provides a validated, step-by-step methodology for the synthesis of a phosphinate ester.

Protocol: Synthesis of Ethyl Dicyclohexylphosphinate

Objective: To synthesize a phosphinate ester via nucleophilic substitution.

Materials:

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (TEA)

-

Anhydrous Diethyl Ether (Et₂O)

-

Standard glassware (round-bottom flask, dropping funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Methodology:

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether under the inert atmosphere.

-

Nucleophile Solution: In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

-

Reaction Execution: Cool the solution of the phosphinyl chloride to 0 °C using an ice bath. Add the ethanol/triethylamine solution dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of triethylamine hydrochloride salt will be visible as a white precipitate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh diethyl ether.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl dicyclohexylphosphinate.

Caption: Experimental workflow for phosphinate ester synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous nature.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. [1]Inhalation may cause respiratory irritation. [2]Its hydrolysis products include hydrochloric acid, which is also highly corrosive.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and chemical safety goggles along with a face shield. [3]* Handling: Use only in an inert, dry atmosphere to prevent decomposition. Avoid contact with skin, eyes, and clothing. [4]Ensure all glassware is scrupulously dried before use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases. [5][6]Storage under an inert gas (nitrogen or argon) is recommended. [7]

Conclusion

This compound is a valuable yet hazardous synthetic intermediate whose utility is directly linked to the electrophilicity of its phosphorus center. A thorough understanding of its physical properties, particularly its solid-state and moisture sensitivity, is essential for its safe and effective use. By employing anhydrous conditions and appropriate safety protocols, researchers can leverage its reactivity to construct complex organophosphorus molecules for a wide range of applications in science and industry.

References

-

LookChem. (n.d.). Chlorodicyclohexylphosphine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557982, this compound. Retrieved from [Link]

-

ResearchGate. (2025). A note on the preparation of chloro‐dialkylphosphines. [Link]

-

Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - Cyclohexyl chloride. [Link]

-

Chemsrc. (2025). This compound | CAS#:15873-72-0. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734135, Chlorodicyclohexylphosphine. Retrieved from [Link]

- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

-

Gelest, Inc. (2015). Safety Data Sheet - Dicyclohexylphosphine. [Link]

- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.

Sources

- 1. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. gelest.com [gelest.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. kscl.co.in [kscl.co.in]

- 6. fishersci.com [fishersci.com]

- 7. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

The Enduring Reactivity of a Bulky Workhorse: A Technical Guide to Dicyclohexylphosphinyl Chloride

Abstract

Dicyclohexylphosphinyl chloride, a sterically encumbered yet highly versatile organophosphorus reagent, holds a significant position in the synthetic chemist's toolbox. Its unique reactivity profile, governed by the bulky cyclohexyl groups, allows for a range of selective transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound with water and a variety of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage the full potential of this important synthetic intermediate.

Introduction: The Dichotomy of Steric Hindrance and Reactivity

This compound, with its phosphorus atom flanked by two bulky cyclohexyl rings, presents an interesting case study in chemical reactivity. While steric hindrance often impedes reactions, in this case, it imparts a degree of stability and selectivity that is highly desirable in complex molecule synthesis. The electron-withdrawing nature of the phosphoryl group (P=O) and the chlorine atom renders the phosphorus center highly electrophilic and susceptible to nucleophilic attack. This guide will dissect the interplay of these electronic and steric factors in the reactions of this compound with water and common nucleophiles such as alcohols and amines.

Physicochemical Properties and Safe Handling

Before embarking on any synthetic work, a thorough understanding of the reagent's properties and safety considerations is paramount.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂ClOP | |

| Molecular Weight | 248.73 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 109 °C | |

| Boiling Point | 395.0 ± 9.0 °C (Predicted) | |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) |

Safety and Handling: this compound is classified as a corrosive substance that causes severe skin burns and eye damage[1]. It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Reactivity with Water: A Vigorous Hydrolysis

The reaction of this compound with water is a rapid and exothermic hydrolysis that yields dicyclohexylphosphinic acid and hydrochloric acid. This reactivity underscores the need for stringent anhydrous conditions when performing reactions with other nucleophiles.

Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center. The lone pair of electrons on the oxygen atom of water attacks the electrophilic phosphorus atom, leading to a pentacoordinate intermediate. Subsequent elimination of a chloride ion and deprotonation yields the final product.

Caption: Mechanism of this compound hydrolysis.

Experimental Protocol: Synthesis of Dicyclohexylphosphinic Acid

Causality: This protocol is designed for the complete and safe hydrolysis of this compound. The slow, portion-wise addition to ice-cold water is crucial to manage the exothermic nature of the reaction. The subsequent workup with an organic solvent allows for the efficient extraction of the desired phosphinic acid.

-

Reaction Setup: Place a stirring bar and 100 mL of deionized water in a 250 mL round-bottom flask. Cool the flask in an ice bath with continuous stirring.

-

Addition of Reagent: Slowly and carefully add this compound (10.0 g, 40.2 mmol) in small portions to the cold water over a period of 30 minutes. A white precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete hydrolysis.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield dicyclohexylphosphinic acid as a white solid.

Expected Yield: >95%

Spectroscopic Data for Dicyclohexylphosphinic Acid:

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 1.0-2.0 (m, 22H, cyclohexyl-H), 11.5 (br s, 1H, P-OH) |

| ¹³C NMR | 25.5-35.0 (m, cyclohexyl-C) |

| ³¹P NMR | 55-60 |

Reactivity with Nucleophiles: A Gateway to Diverse Organophosphorus Compounds

The reaction of this compound with various nucleophiles provides a straightforward route to a wide array of phosphinic acid derivatives, including esters and amides. The general mechanism follows a similar nucleophilic substitution pathway as hydrolysis.

Caption: General reaction with nucleophiles.

Reaction with Alcohols: Synthesis of Phosphinate Esters

The reaction with alcohols, in the presence of a base to scavenge the generated HCl, affords dicyclohexylphosphinate esters. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of Methyl Dicyclohexylphosphinate

Causality: Triethylamine is a common and effective base for this type of reaction. The use of an anhydrous solvent like dichloromethane is essential to prevent hydrolysis of the starting material. The reaction is typically conducted at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive alcohols.

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 20.1 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Reagents: Add triethylamine (3.1 mL, 22.1 mmol) to the solution, followed by the dropwise addition of methanol (0.89 mL, 22.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the mixture with water (2 x 50 mL), followed by brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield methyl dicyclohexylphosphinate.

Quantitative Data for Reactions with Various Alcohols:

| Alcohol | Base | Solvent | Time (h) | Yield (%) |

| Methanol | Triethylamine | Dichloromethane | 4 | 85-95 |

| Ethanol | Triethylamine | Dichloromethane | 6 | 80-90 |

| Isopropanol | Triethylamine | Dichloromethane | 12 | 70-80 |

| tert-Butanol | Pyridine | Toluene (reflux) | 24 | 40-50 |

Note: Yields are approximate and can vary based on reaction scale and purification.

Reaction with Amines: Synthesis of Phosphinic Amides

Primary and secondary amines react readily with this compound to form the corresponding phosphinic amides. An excess of the amine can be used to act as both the nucleophile and the base.

Experimental Protocol: Synthesis of N,N-Diethyl-P,P-dicyclohexylphosphinic Amide

Causality: Using an excess of the amine simplifies the procedure by eliminating the need for an additional base. The reaction is generally fast and exothermic, necessitating cooling during the addition of the phosphinyl chloride.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve diethylamine (4.2 mL, 40.2 mmol) in anhydrous diethyl ether (100 mL) and cool the solution in an ice bath.

-

Addition of Reagent: Slowly add a solution of this compound (5.0 g, 20.1 mmol) in anhydrous diethyl ether (50 mL) to the cooled amine solution with vigorous stirring.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Workup: Filter the reaction mixture to remove the diethylammonium chloride precipitate and wash the solid with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Quantitative Data for Reactions with Various Amines:

| Amine | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Ammonia (aq.) | Dichloromethane | 2 | 80-90 | | Ethylamine | Diethyl ether | 2 | 90-98 | | Diethylamine | Diethyl ether | 2 | 90-98 | | Aniline | Toluene | 6 | 70-80 |

Note: Yields are approximate and can vary based on reaction scale and purification.

Mechanistic Considerations and the Role of Steric Hindrance

The nucleophilic substitution at the phosphorus center of this compound generally proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. The bulky cyclohexyl groups play a crucial role in influencing the reaction rate and, in some cases, the reaction pathway. While they slow down the rate of attack compared to less hindered phosphinyl chlorides, they also provide a steric shield that can enhance selectivity in certain applications. For very bulky nucleophiles, such as tert-butanol, the reaction rate is significantly reduced, and forcing conditions may be required.

Caption: Steric hindrance affecting nucleophilic attack.

Conclusion

This compound is a valuable reagent whose reactivity is a fascinating interplay of electronic activation and steric modulation. Its reactions with water, alcohols, and amines provide reliable and high-yielding routes to a variety of important organophosphorus compounds. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this bulky workhorse for applications in drug discovery, materials science, and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]

- Keglevich, G., & Bálint, E. (2012). Synthesis of Phosphinic Acid Derivatives: Traditional Versus up-to-Date Synthetic Procedures. Current Organic Synthesis, 9(4), 493-511.

-

Organic Syntheses. (n.d.). Preparation of N-Phosphinoylimines. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Topic: Key Differences Between Dicyclohexylphosphinyl Chloride and Dicyclohexylphosphine Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic chemistry, particularly within pharmaceutical and materials science, the precise selection of reagents is paramount to achieving desired molecular architectures and functionalities. Among the vast arsenal of organophosphorus compounds, dicyclohexylphosphinyl chloride and dicyclohexylphosphine chloride are two reagents that, despite their similar nomenclature, possess fundamentally different electronic structures and chemical reactivities. This guide provides a detailed exploration of these differences, offering field-proven insights to ensure their correct and effective use in research and development.

The Foundational Distinction: Phosphorus Oxidation State and Structure

The most critical difference, from which all other behavioral distinctions arise, is the oxidation state of the central phosphorus atom.

-

This compound: This compound features a phosphorus atom in the P(V) or +5 oxidation state .[1] It is characterized by a tetrahedral geometry around the phosphorus, which is double-bonded to an oxygen atom (a phosphoryl group), single-bonded to two cyclohexyl groups, and single-bonded to a chlorine atom.[2] The presence of the highly polarized and strong P=O bond is a defining structural feature.[2]

-

Dicyclohexylphosphine Chloride: In contrast, this compound contains a phosphorus atom in the P(III) or +3 oxidation state . The phosphorus center has a trigonal pyramidal geometry, is bonded to two cyclohexyl groups and one chlorine atom, and possesses a non-bonding lone pair of electrons.[3] This lone pair is the primary driver of its distinct nucleophilic reactivity.

Figure 1: Structural comparison showing the P(V) center with a phosphoryl group versus the P(III) center with a lone pair.

Dichotomy in Reactivity: Electrophile vs. Nucleophile/Electrophile

The structural disparity directly translates into two very different reactivity profiles, a crucial concept for synthetic planning.

This compound (P(V)) acts primarily as an electrophile . The phosphorus atom is electron-deficient and is readily attacked by nucleophiles. The most common reaction is the displacement of the chloride, which is a good leaving group. This reagent is used to form stable P-O, P-N, or P-C bonds, creating phosphinates and their derivatives. The P=O bond is thermodynamically very stable and typically remains intact during these transformations.

Dicyclohexylphosphine Chloride (P(III)) exhibits dual reactivity .

-

As a Nucleophile: The lone pair on the phosphorus atom allows it to act as a nucleophile, readily attacking electrophiles. For example, it can be oxidized by air to form this compound or undergo Arbuzov-type reactions.[4][5] This sensitivity to air necessitates handling under an inert atmosphere.[4][5]

-

As an Electrophile: The phosphorus-chlorine bond is polarized, making the phosphorus atom susceptible to nucleophilic attack. This allows for the synthesis of tertiary phosphines via reaction with organometallic reagents like Grignard or organolithium reagents.

Comparative Data Summary

| Feature | This compound | Dicyclohexylphosphine Chloride |

| CAS Number | 15873-72-0[2][6] | 16523-54-9[4][5] |

| Molecular Formula | C₁₂H₂₂ClOP[2][6] | C₁₂H₂₂ClP[4][5] |

| Molecular Weight | 248.73 g/mol [2] | 232.73 g/mol [3][5] |

| Phosphorus State | P(V) | P(III) |

| Key Structural Feature | P=O (Phosphoryl) | Lone Pair |

| Primary Reactivity | Electrophilic | Nucleophilic & Electrophilic |

| Reaction with Nucleophiles | Forms phosphinates (R₂P(O)OR') | Forms phosphinites (R₂POR') or tertiary phosphines (R₂PR') |

| Air/Moisture Sensitivity | Relatively stable | Highly sensitive; oxidizes readily[4][5] |

Divergent Synthetic Applications

The choice between these two reagents is entirely dependent on the target molecule. Their applications are distinct and generally not interchangeable.

-

This compound is the reagent of choice for synthesizing dicyclohexylphosphinates . These compounds are important intermediates for flame retardants, extractants, and precursors to certain ligands where a P(V) oxidation state is desired in the final product.

-

Dicyclohexylphosphine Chloride is a cornerstone building block for phosphine ligand synthesis .[4] Tertiary phosphines, such as those derived from this chloride, are indispensable ligands in homogeneous catalysis, enabling critical transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[5][7] Its utility lies in its ability to introduce the dicyclohexylphosphino ((Cy)₂P-) moiety, which imparts specific steric and electronic properties to a catalyst.[7]

Field-Proven Experimental Methodologies

The following protocols illustrate the distinct handling and reaction conditions required for each reagent, reflecting their different stabilities and reactivities.

Protocol 1: Synthesis of Ethyl Dicyclohexylphosphinate using this compound

Objective: To demonstrate the electrophilic nature of the P(V) center in a standard esterification reaction.

Causality: This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic phosphorus atom. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated, driving the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

Anhydrous ethanol (1.2 eq)

-

Anhydrous triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Schlenk flask and nitrogen/argon line

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM.

-

Add the ethanol/triethylamine solution dropwise to the stirred this compound solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor reaction completion using TLC or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography (silica gel) if necessary.

Figure 2: Experimental workflow for phosphinate synthesis.

Protocol 2: Synthesis of Dicyclohexyl(phenyl)phosphine using Dicyclohexylphosphine Chloride

Objective: To demonstrate the use of the P(III) chloride as an electrophile for C-P bond formation.

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic phosphorus atom, displacing the chloride to form a new carbon-phosphorus bond. Strict inert and anhydrous conditions are critical because the P(III) starting material, the Grignard reagent, and the tertiary phosphine product are all sensitive to air and moisture.

Materials:

-

Dicyclohexylphosphine chloride (1.0 eq)

-

Phenylmagnesium bromide (1.0 M in THF, 1.05 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and nitrogen/argon line

Step-by-Step Procedure:

-

In a flame-dried Schlenk flask under a robust inert atmosphere, dissolve dicyclohexylphosphine chloride in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This is to control the exothermicity of the reaction.

-

Slowly add the phenylmagnesium bromide solution via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

After addition, stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature overnight.

-

Monitor reaction completion by ³¹P NMR spectroscopy (disappearance of starting material signal).

-

Cool the reaction to 0 °C and cautiously quench by slow addition of degassed, saturated aqueous NH₄Cl solution.

-

Extract the product into diethyl ether or hexanes (3x).

-

Combine the organic layers, wash with degassed brine, and dry over anhydrous Na₂SO₄.

-

Filter through a pad of Celite under inert atmosphere and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or Kugelrohr distillation.

Figure 3: Experimental workflow for tertiary phosphine synthesis.

Conclusion

References

-

LookChem - Chlorodicyclohexylphosphine: Provides chemical properties and synthesis applications. Source: LookChem. URL: [Link]

-

PubChem - this compound: A comprehensive database of chemical information, including structure and properties for the P(V) compound. Source: National Center for Biotechnology Information. URL: [Link]

-

PubChem - Chlorodicyclohexylphosphine: A comprehensive database of chemical information, including structure and properties for the P(III) compound. Source: National Center for Biotechnology Information. URL: [Link]

-

Wayne Breslyn - Oxidation Number for P in POCl3: A video tutorial explaining the calculation of the +5 oxidation state for phosphorus in phosphoryl chloride, a related P(V) structure. Source: YouTube. URL: [Link]

- Google Patents - Method for synthesizing bis(dicyclohexylphosphine)alkane: Patent describing the importance and synthesis of ligands derived from dicyclohexylphosphine precursors. Source: Google Patents (CN104558029A).

-

Chemsrc - this compound: Provides physical property data for the P(V) compound. Source: Chemsrc. URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorodicyclohexylphosphine | C12H22ClP | CID 2734135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 6. This compound | CAS#:15873-72-0 | Chemsrc [chemsrc.com]

- 7. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of Phosphine Ligands Using Dicyclohexylphosphinyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of tertiary phosphine ligands utilizing dicyclohexylphosphinyl chloride as a key precursor. It is intended for researchers, scientists, and professionals in drug development and catalysis. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reliable and reproducible outcomes. We will delve into the mechanistic rationale for procedural steps, offering a robust framework for both execution and troubleshooting.

Introduction: The Central Role of Phosphine Ligands

Phosphine ligands are a cornerstone of modern organometallic chemistry and catalysis.[1] Their unique electronic and steric properties, which can be finely tuned by modifying the substituents on the phosphorus atom, allow for precise control over the reactivity and selectivity of metal catalysts.[2] These catalysts are pivotal in a vast array of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation, which are fundamental to pharmaceutical synthesis and fine chemical production.[1][3]

This compound is a versatile and reactive precursor for the synthesis of a variety of dicyclohexylphosphino-containing ligands. Its utility stems from the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack by organometallic reagents such as Grignards or organolithiums. This reaction provides a direct and efficient route to introduce the bulky and electron-donating dicyclohexylphosphinyl group, a common feature in highly effective ligands for cross-coupling catalysis.[4][5]

Mechanistic Overview: The Grignard Approach

The synthesis of tertiary phosphines from this compound typically involves a Grignard reaction.[6] This classic organometallic transformation proceeds via the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic phosphorus center of the phosphinyl chloride.[7]

Diagram 1: Reaction Mechanism

Caption: General mechanism for tertiary phosphine synthesis.

The reaction initiates with the formation of a pentacoordinate phosphorus intermediate, which subsequently collapses to form the thermodynamically stable tertiary phosphine oxide and a magnesium halide salt. The resulting phosphine oxide is then reduced in a subsequent step, typically using a silane reducing agent, to yield the desired tertiary phosphine ligand.[8][9] The choice of the Grignard reagent (R-MgX) dictates the nature of the third substituent on the phosphorus atom, allowing for the synthesis of a diverse library of ligands.[5]

Experimental Protocol: Synthesis of Dicyclohexyl(phenyl)phosphine

This protocol details the synthesis of a representative tertiary phosphine, dicyclohexyl(phenyl)phosphine, from this compound and phenylmagnesium bromide.

Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[10] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[11][12] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[13] Dialkylphosphines can be pyrophoric and malodorous.[14]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | ≥97% | Sigma-Aldrich | Corrosive, moisture-sensitive. Store under inert gas.[12] |

| Phenylmagnesium Bromide (3.0 M in Et₂O) | Solution | Sigma-Aldrich | Flammable liquid. Handle with care. |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv™ | MilliporeSigma | Use freshly distilled or from a solvent purifier. |

| Trichlorosilane (HSiCl₃) | ≥99% | Sigma-Aldrich | Corrosive, reacts violently with water. |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Use freshly distilled. |

| Diethyl Ether (Et₂O), Anhydrous | Laboratory | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate Solution | Aqueous | - | For quenching. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory | - | For drying. |

Step-by-Step Procedure

Diagram 2: Experimental Workflow

Caption: Workflow for dicyclohexyl(phenyl)phosphine synthesis.

Part A: Synthesis of Dicyclohexyl(phenyl)phosphine Oxide

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[14]

-

Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add phenylmagnesium bromide (1.1 eq) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of a slight excess of the Grignard reagent ensures complete consumption of the starting phosphinyl chloride.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. This step neutralizes any unreacted Grignard reagent and hydrolyzes the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The use of diethyl ether is advantageous due to its low boiling point, facilitating subsequent removal.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicyclohexyl(phenyl)phosphine oxide. This intermediate is often a white solid and can be used directly in the next step, or purified by column chromatography on silica gel if necessary.

Part B: Reduction to Dicyclohexyl(phenyl)phosphine

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the crude dicyclohexyl(phenyl)phosphine oxide (1.0 eq) in an anhydrous solvent like toluene or xylene.

-

Base Addition: Add triethylamine (3.0 eq). Triethylamine acts as a base to neutralize the HCl generated during the reduction with trichlorosilane.

-

Reducing Agent Addition: Cool the solution to 0 °C and add trichlorosilane (2.0 eq) dropwise. An exothermic reaction is expected. The excess of trichlorosilane ensures the complete reduction of the phosphine oxide.[8] Other silanes can also be effective reducing agents.[15]

-

Reflux: After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. The high temperature is necessary to drive the reduction to completion.

-

Quenching: Cool the reaction mixture to room temperature and then to 0 °C. Slowly and carefully quench the reaction with degassed water. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude dicyclohexyl(phenyl)phosphine can be purified by crystallization or column chromatography on silica gel under an inert atmosphere.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Part A | Inactive Grignard reagent; moisture in the reaction. | Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. |

| Incomplete Reduction | Insufficient reducing agent or reaction time. | Increase the equivalents of trichlorosilane and/or extend the reflux time. Monitor the reaction by ³¹P NMR spectroscopy. Alternative reducing agents like DIBAL-H can also be considered.[16] |

| Product Decomposition | Air oxidation of the final phosphine ligand. | Handle the final product strictly under an inert atmosphere. Use degassed solvents for purification and storage. Store the final product in a glovebox or under argon.[11] |

Conclusion

The synthesis of phosphine ligands via this compound is a robust and versatile method for accessing a wide range of valuable compounds for catalysis and materials science. The protocol detailed herein provides a reliable pathway for the synthesis of dicyclohexyl(phenyl)phosphine. By understanding the underlying mechanistic principles and adhering to stringent anhydrous and inert atmosphere techniques, researchers can successfully and safely prepare these important ligands. The ability to modify the Grignard reagent allows for the rational design and synthesis of a diverse array of phosphine ligands with tailored steric and electronic properties for specific catalytic applications.[5]

References

- Google Patents. (n.d.). Method for synthesizing bis(dicyclohexylphosphine)alkane.

-

ResearchGate. (n.d.). Chemical structure of dicyclohexylphosphine ligand. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

ACS Publications. (2005). A Superior Method for the Reduction of Secondary Phosphine Oxides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]

-

YouTube. (2014). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism). Retrieved from [Link]

-

RSC Publishing. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Retrieved from [Link]

-

Syensqo. (n.d.). Phosphine Ligand Applications. Retrieved from [Link]

-

ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]

Sources

- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. syensqo.com [syensqo.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of secondary and tertiary phosphine oxides to phosphines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Phosphine synthesis by reduction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Phosphinyl Chlorides in Peptide Synthesis: A Detailed Guide for Researchers

Introduction: The Critical Role of Amide Bond Formation

The synthesis of peptides, the building blocks of proteins and essential tools in drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Over the decades, a vast arsenal of coupling reagents has been developed to optimize this reaction, aiming for high yields, fast reaction times, and, most critically, the suppression of racemization at the chiral center of the amino acids.[1]

Among the diverse classes of coupling reagents, organophosphorus compounds, particularly phosphinyl chlorides, have carved out a niche for specific applications, offering unique reactivity profiles. This guide provides a comprehensive overview of the application of phosphinyl chlorides in peptide synthesis, with a focus on mechanism, practical protocols, and expert insights into their use. While the specific reagent dicyclohexylphosphinyl chloride is a known compound, its application in peptide synthesis is not extensively documented in scientific literature.[2][3] Therefore, this guide will focus on well-established and mechanistically understood phosphinyl chloride reagents, such as Diphenylphosphinyl Chloride and Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl), to provide researchers with reliable and actionable information.

Understanding Phosphinyl Chlorides: Structure and Reactivity

Phosphinyl chlorides are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two organic substituents (R groups). The nature of these R groups significantly influences the reactivity of the P-Cl bond and the overall efficacy of the reagent in peptide coupling.

| Reagent Name | R Group | Key Characteristics |

| This compound | Cyclohexyl | Limited data on peptide coupling applications.[2][3] |

| Diphenylphosphinyl Chloride | Phenyl | Used in the synthesis of peptide coupling agents.[4][5] |

| Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl) | 2-oxo-3-oxazolidinyl | Highly effective for coupling N-methyl amino acids with low epimerization.[6] |

The Mechanism of Action: Activating the Carboxyl Group

The primary role of a phosphinyl chloride in peptide synthesis is to act as a carboxylic acid activator. The general mechanism involves the formation of a highly reactive mixed phosphinic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of the desired peptide bond.

The process can be visualized as follows:

Figure 1: General mechanism of phosphinyl chloride-mediated peptide bond formation.

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIEA), is crucial.[7] It acts as a proton scavenger to neutralize the hydrochloric acid (HCl) generated during the activation step without competing with the amino component in the coupling reaction.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are standard choices.[7] These solvents ensure that the highly moisture-sensitive phosphinyl chloride and the active intermediate do not hydrolyze, which would quench the reaction.

-

Temperature Control: The activation step is often performed at low temperatures (e.g., 0°C) to minimize potential side reactions and racemization.

Application Spotlight: BOP-Cl for Challenging Couplings

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, widely known as BOP-Cl, is a standout reagent within this class, particularly for its efficacy in coupling sterically hindered or N-alkylated (e.g., N-methyl) amino acids.[6][8] These types of couplings are notoriously difficult with many standard reagents due to steric hindrance, which slows down the reaction rate and can lead to incomplete reactions or increased racemization.

Why BOP-Cl Excels:

-

High Reactivity: The electron-withdrawing nature of the oxazolidinone rings enhances the electrophilicity of the phosphorus atom, leading to rapid formation of the active mixed anhydride.

-

Suppression of Racemization: For many applications, particularly with N-methyl amino acids, BOP-Cl has been shown to provide good yields with low levels of epimerization.[6]

-

Solution-Phase Proficiency: BOP-Cl has been extensively used in solution-phase synthesis of peptides containing N-methylated residues.[8]

Trustworthiness Through Self-Validation: The success of a BOP-Cl mediated coupling can be readily monitored by standard techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting materials. The purity and stereochemical integrity of the final product should be confirmed by HPLC and mass spectrometry.

Experimental Protocols

The following are generalized protocols based on established procedures for phosphinyl chloride reagents. Researchers should always first consult the primary literature and perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Solution-Phase Peptide Coupling using a Phosphinyl Chloride Reagent

This protocol is a general guideline for the coupling of an N-protected amino acid to an amino acid ester.

Materials:

-

N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH) (1.0 eq)

-

Amino acid ester hydrochloride (H-AA-OR·HCl) (1.0 eq)

-

Phosphinyl chloride reagent (e.g., Diphenylphosphinyl chloride or BOP-Cl) (1.1 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Base Addition: Add DIEA (3.0 eq) to the stirred solution. Allow the mixture to stir for 5-10 minutes.

-

Activator Addition: Slowly add the phosphinyl chloride reagent (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC until the starting amino acid is consumed (typically 2-4 hours).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Figure 2: Workflow for solution-phase peptide coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with BOP-Cl

While less common for general SPPS than uronium-based reagents, BOP-Cl can be employed, especially for introducing N-methylated amino acids onto a resin-bound peptide.[8]

Materials:

-

Resin-bound peptide with a free N-terminal amine (1.0 eq)

-

Fmoc-N-methyl-amino acid (3.0 eq)

-

BOP-Cl (3.0 eq)

-

DIEA (6.0 eq)

-

Anhydrous DMF

-

SPPS reaction vessel and shaker

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

-

Activation Solution: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3.0 eq) and BOP-Cl (3.0 eq) in anhydrous DMF. Add DIEA (6.0 eq) to this solution and pre-activate for 5-10 minutes.

-

Coupling: Drain the DMF from the swollen resin. Add the pre-activated solution to the resin.

-

Reaction: Shake the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or a chloranil test to check for the presence of free primary or secondary amines, respectively. If the test is positive, the coupling is incomplete and should be repeated.

-

Washing: Once the coupling is complete (negative test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Deprotection: The resin is now ready for the next cycle of Fmoc deprotection.

Safety and Handling Considerations

Phosphinyl chlorides are reactive and moisture-sensitive compounds.

-

Moisture Sensitivity: Always handle these reagents under an inert atmosphere (nitrogen or argon) and use anhydrous solvents to prevent decomposition.[9]

-

Corrosivity: As with other acid chlorides, phosphinyl chlorides can be corrosive and react with protic solvents. They can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these reagents. Work in a well-ventilated fume hood.

Conclusion and Future Outlook

Phosphinyl chlorides, particularly reagents like BOP-Cl, represent a valuable, albeit specialized, class of coupling reagents in the peptide chemist's toolbox. Their high reactivity makes them particularly suited for challenging couplings, such as those involving N-alkylated amino acids, where other reagents may falter.[6] While the application of this compound in this context remains to be explored, the principles and protocols established for its analogues provide a solid foundation for any future investigations. As the demand for more complex and modified synthetic peptides grows, the continued exploration of diverse activation chemistries, including those offered by organophosphorus reagents, will be essential for advancing the frontiers of peptide science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Diphenylphosphinyl Chloride: A Versatile Reagent for Peptide Coupling and Beyond. [Link]

-

LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Sourced from a ResearchGate re-upload of the article which discusses BOP-Cl).

-

Aapptec. (n.d.). BOP-Cl, Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. Retrieved January 25, 2026, from [Link]

-

Ye, Y.-H., et al. (1998). A Novel Organophosphorus Compound as a Coupling Reagent for Peptide Synthesis. ResearchGate. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 25, 2026, from [Link]

-

LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

Kenner, G. W., & Seely, J. H. (1972). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 20, 2401-2404. [Link]

-

Van der Auwera, C., & Anteunis, M. J. O. (1986). Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (1) as a coupling reagent for N-alkyl amino acids. Journal of the American Chemical Society, 108(26), 8295–8296. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 25, 2026, from [Link]

-

Tang, P. (2015). Phosphorus Mediated Reactions Toward the Advancement of C-N and C-C Bond Formations. Curate ND. [Link]

-

Li, H., et al. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances, 5, 103324-103330. [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (As referenced in a broader review on coupling reagents).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Benkovics, T., et al. (2015). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 92, 193-205. [Link]

-

Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

Oelke, A. J., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(13), 7335-7341. [Link]

-

ChemistNATE. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]

-

ChemSrc. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 25, 2026, from [Link]

-

Oelke, A. J., et al. (2021). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide-Functionalized Phosphine Ligands. Angewandte Chemie International Edition, 60(13), 7335-7341. [Link]

-

Fields, G. B. (2005). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science. [Link]

-

Mendoza, A. (2021). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 86(17), 11848–11857. [Link]

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:15873-72-0 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

Application Note: A Practical Guide to the Synthesis of Buchwald-Type Biaryl Monophosphine Ligands Using Dicyclohexylphosphinyl Chloride

Abstract This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of bulky, electron-rich Buchwald-type biaryl monophosphine ligands. These ligands are pivotal for advancing modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad substrate scope.[1] The protocol herein focuses on the use of dicyclohexylphosphinyl chloride as a key electrophilic phosphorus source, detailing a representative synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). The document covers the underlying reaction mechanism, step-by-step experimental procedures, critical safety considerations, purification techniques, and troubleshooting, grounded in authoritative scientific literature to ensure reliability and reproducibility.

Introduction: The Imperative for Advanced Phosphine Ligands

The Buchwald-Hartwig amination, along with related palladium-catalyzed cross-coupling reactions, has become an indispensable tool in synthetic organic chemistry over the past quarter-century.[2] The success of these transformations is critically dependent on the design of the ancillary ligand, which stabilizes the palladium center and modulates its catalytic activity.[1] Buchwald-type ligands, characterized by a sterically hindered and electron-rich biaryl phosphine framework, have proven exceptionally effective. The bulky substituents on both the biaryl backbone and the phosphorus atom promote the formation of the catalytically active monoligated palladium complex and facilitate the crucial reductive elimination step.

This compound (Cy₂PCl) is a fundamental building block for installing the dicyclohexylphosphino group, a moiety renowned for conferring high reactivity to the resulting ligand. This guide provides the necessary theoretical and practical framework for its successful application in the synthesis of high-performance ligands like XPhos.

Synthetic Principle and Mechanism

The synthesis of a Buchwald-type ligand from this compound is fundamentally a C-P bond-forming reaction.[3] The strategy involves two primary stages:

-

Generation of an Aryl Nucleophile: The biaryl precursor, typically an aryl bromide or iodide, is converted into a potent organometallic nucleophile. This is most commonly achieved via a metal-halogen exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

-

Nucleophilic Substitution at Phosphorus: The generated aryl anion attacks the electrophilic phosphorus atom of this compound, displacing the chloride leaving group to form the desired tertiary phosphine.

The causality for using cryogenic temperatures (e.g., -78 °C) during the lithiation and phosphinylation steps is to prevent undesirable side reactions, such as ortho-metalation or decomposition of the thermally sensitive organolithium intermediate. The entire process must be conducted under strictly anhydrous and anaerobic conditions, as both organolithium reagents and the phosphine product are highly sensitive to air and moisture.[4][5]

Safety Precautions and Reagent Handling

Authoritative Grounding: The protocols described herein involve hazardous materials that demand strict adherence to safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before commencing any work.

-

This compound (Cy₂PCl): This reagent is corrosive and causes severe skin burns and eye damage.[6] It reacts violently with water and is sensitive to air and moisture.[5] It must be handled in an inert atmosphere (e.g., a glovebox or Schlenk line) using oven-dried glassware and cannulation or syringe techniques.

-

Organolithium Reagents (n-BuLi): These reagents are pyrophoric and will ignite spontaneously on contact with air. They also react violently with water. Handle only under an inert atmosphere.

-

Solvents: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) can form explosive peroxides and should be tested and/or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

Detailed Experimental Protocol: Synthesis of XPhos

This protocol details the synthesis of 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), a widely used Buchwald ligand.

Reagents and Equipment

| Reagent / Material | Grade / Specification | Typical Quantity | Molar Equiv. |

| 2-Bromo-2',4',6'-triisopropylbiphenyl | >98% | 10.0 g | 1.0 |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 11.5 mL | 1.1 |

| This compound | >97% | 6.4 g | 1.05 |

| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | 200 mL | - |

| Saturated aq. NH₄Cl solution | - | 100 mL | - |

| Deionized Water | - | 100 mL | - |

| Brine | Saturated NaCl solution | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | - |

| Silica Gel | 230-400 mesh | As needed | - |

| Hexane / Ethyl Acetate | HPLC Grade | As needed | - |

| Triethylamine (Et₃N) | >99% | ~2% v/v in eluent | - |

Equipment: Schlenk line with nitrogen or argon supply, oven-dried glassware (two-neck round-bottom flask, dropping funnel), magnetic stirrer, thermocouple, low-temperature bath (dry ice/acetone), syringes, and cannulas.

Experimental Workflow

Step-by-Step Procedure

-

Setup: Assemble a 500 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a dropping funnel, under a positive pressure of inert gas. Flame-dry the glassware under vacuum and backfill with nitrogen or argon.

-

Reactant Addition: To the flask, add 2-bromo-2',4',6'-triisopropylbiphenyl (10.0 g). Add 150 mL of anhydrous THF via cannula to dissolve the solid.

-

Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (11.5 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes.

-

Causality: A slow addition rate is crucial to maintain the low temperature and prevent side reactions. The solution may change color, indicating the formation of the organolithium species.

-

-

Stirring: Stir the reaction mixture at -78 °C for 2 hours to ensure complete metal-halogen exchange.

-

Phosphinylation: Dissolve this compound (6.4 g) in 50 mL of anhydrous THF and add it to the dropping funnel via cannula. Add this solution dropwise to the cold organolithium mixture over 30 minutes.

-

Causality: This controlled addition prevents localized concentration and temperature increases, maximizing the yield of the desired product.

-

-

Warming: After the addition is complete, leave the reaction mixture to stir and warm slowly to room temperature overnight (approx. 16 hours).

-

Quenching and Work-up: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Self-Validation: The quench should be exothermic but controllable. A violent reaction may indicate an excess of unreacted organolithium.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

Tertiary phosphines can be susceptible to oxidation on silica gel.[4] It is therefore advisable to use a silica gel slurry that has been deactivated with a non-polar eluent containing a small amount of triethylamine (~2% v/v).

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Elution: A typical eluent system is a gradient of hexane and ethyl acetate (e.g., 100% hexane to 9:1 hexane/ethyl acetate) containing 2% triethylamine.

-

Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield XPhos as a white solid.

Characterization (Self-Validation):

-

³¹P NMR: The most definitive technique. Expect a single sharp peak in the characteristic region for trialkylarylphosphines.

-

¹H and ¹³C NMR: Confirm the structure of the biaryl backbone and cyclohexyl groups.

-

Mass Spectrometry (MS): Verify the molecular weight of the final product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete lithiation; inactive n-BuLi. | Titrate the n-BuLi solution before use. Ensure reaction is strictly anhydrous. |

| Poor quality this compound. | Use a fresh bottle or purify the reagent by distillation if necessary. | |

| Reaction quenched prematurely at low temperature. | Ensure the reaction is allowed to warm fully to room temperature to drive the substitution to completion. | |

| Product Oxidation | Exposure to air during work-up or purification. | Degas all solvents and work quickly. Use deactivated silica gel for chromatography. |

| Multiple Byproducts | Reaction temperature was too high during lithiation. | Maintain strict temperature control at -78 °C. Ensure slow, dropwise addition of reagents. |

| Presence of moisture or oxygen. | Re-check the inert atmosphere setup and ensure all solvents and glassware are properly dried. |

References

- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.

- Antonacci, G., Ahlburg, A., Fristrup, P., Norrby, P.-O., & Madsen, R. (2017). Manganese-Catalyzed Cross-Coupling of Aryl Halides and Grignard Reagents by a Radical Mechanism. European Journal of Organic Chemistry, 2017(32), 4758-4764.

- Sigma-Aldrich. (n.d.). Buchwald Ligands.

- Merck Millipore. (2025).

- MDPI. (2025).

- National Institutes of Health. (n.d.).

- ChemicalBook. (2025). Dicyclohexylchlorophosphine | 16523-54-9.

- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.

- Sci-Hub. (n.d.). Preparation of Aryl(dicyclohexyl)phosphines by C–P Bond-Forming Cross-Coupling in Water Catalyzed by an Amphiphilic-Resin-Supported Palladium Complex.

- TCI Chemicals. (2025). Safety Data Sheet - 2-(Dicyclohexylphosphino)biphenyl.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). This compound | C12H22ClOP | CID 557982.

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.).

- Tokyo Chemical Industry UK Ltd. (n.d.).

- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.

- Gelest, Inc. (2015).

- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.

- Cardiff University. (n.d.).

- ScienceDirect. (n.d.).

- Entegris. (n.d.). Buchwald Ligands Review.

- ACS Publications. (n.d.).

- University of Groningen. (n.d.).

- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Sci-Hub. Preparation of Aryl(dicyclohexyl)phosphines by C–P Bond-Forming Cross-Coupling in Water Catalyzed by an Amphiphilic-Resin-Supported Palladium Complex / Synlett, 2017 [sci-hub.jp]

- 4. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 6. This compound | C12H22ClOP | CID 557982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Organophosphorus Flame Retardants Using Dicyclohexylphosphinyl Chloride

Introduction: The Critical Role of Organophosphorus Compounds in Fire Safety

In the realm of polymer science and material safety, the development of effective flame retardants is paramount. Traditional halogenated flame retardants, while effective, have come under scrutiny due to environmental and health concerns. This has propelled the research and development of halogen-free alternatives, with organophosphorus compounds emerging as a highly promising class. These compounds offer a dual-pronged approach to flame retardancy, acting in both the condensed phase by promoting char formation and in the gas phase by inhibiting the radical chain reactions of combustion.[1][2] This multifaceted mechanism not only enhances the fire safety of polymeric materials but also often results in lower smoke and toxic gas emissions.

Dicyclohexylphosphinyl chloride (DCPC) stands out as a key precursor in the synthesis of a variety of organophosphorus flame retardants. Its reactive P-Cl bond provides a versatile handle for introducing the dicyclohexylphosphinate moiety into various molecular architectures. The presence of the bulky and saturated cyclohexyl groups can impart desirable properties to the final flame retardant, such as good thermal stability and compatibility with a range of polymer matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel organophosphorus flame retardants, complete with detailed protocols and an in-depth discussion of the underlying chemical principles.

This compound: Properties and Safe Handling

Before delving into synthetic protocols, it is crucial to understand the properties and safety considerations associated with this compound.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂ClOP | [3] |

| Molecular Weight | 248.73 g/mol | [3] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 165 °C / 12 mmHg | [4] |

| Density | 1.054 g/mL at 25 °C | [4] |

| Solubility | Reacts violently with water | [4] |

Safety and Handling:

This compound is a corrosive substance that causes severe skin burns and eye damage.[3] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]

GHS Hazard Statements:

Precautionary Measures:

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Store in a cool, dry place away from moisture and incompatible materials, under an inert gas.[4]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

Synthetic Pathways to Dicyclohexylphosphinate-Based Flame Retardants

The primary synthetic route utilizing this compound for the creation of flame retardants is through esterification reactions with polyols, such as diols. This reaction forms a stable phosphinate ester linkage and releases hydrochloric acid (HCl) as a byproduct. The HCl is typically neutralized by a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine, to drive the reaction to completion.

Experimental Protocol: Synthesis of a Dicyclohexylphosphinate Flame Retardant from a Diol

This protocol provides a representative procedure for the synthesis of a dicyclohexylphosphinate-based flame retardant through the reaction of this compound with a diol. This method is based on the well-established reaction of phosphinyl chlorides with alcohols in the presence of a base.

Materials:

-

This compound (DCPC)

-

A suitable diol (e.g., ethylene glycol, bisphenol A)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

-

Addition of DCPC: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (2.0 equivalents) in anhydrous toluene dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

Characterization and Performance Evaluation

The synthesized dicyclohexylphosphinate flame retardants should be thoroughly characterized to confirm their structure and purity.

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The disappearance of the diol's hydroxyl proton signal and the characteristic shifts in the phosphorus and adjacent carbon and proton signals will indicate successful esterification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the appearance of a P=O stretching band and P-O-C stretching vibrations, and the disappearance of the O-H stretching band of the diol.

Thermal Properties and Flame Retardancy Performance:

The efficacy of the synthesized flame retardant is evaluated by incorporating it into a polymer matrix and assessing the thermal and flammability properties of the resulting composite.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the flame retardant and its effect on the degradation of the polymer. An effective flame retardant will often increase the char yield of the polymer at high temperatures.[6]

-

Limiting Oxygen Index (LOI): The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the combustion of a material. A higher LOI value indicates better flame retardancy.

-

UL-94 Vertical Burn Test: This is a standard test to assess the flammability of plastic materials. A V-0 rating indicates that the material self-extinguishes quickly with no dripping of flaming particles.

-

Cone Calorimetry: This technique provides comprehensive data on the combustion behavior of a material, including heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production. A significant reduction in these parameters indicates effective flame retardancy.

Mechanism of Action: A Deeper Dive

Organophosphorus flame retardants derived from this compound typically exhibit a dual-mode of action, contributing to fire safety in both the solid and gas phases of a burning polymer.

Condensed Phase Action:

-